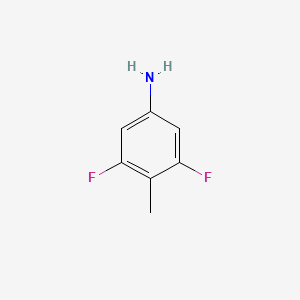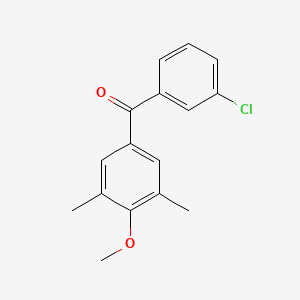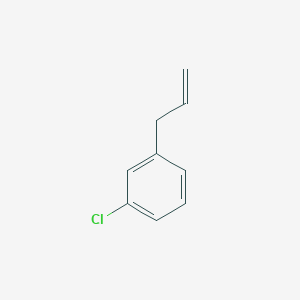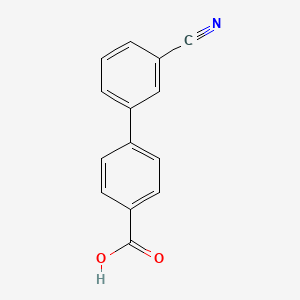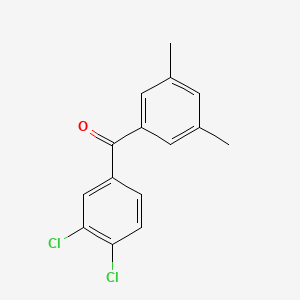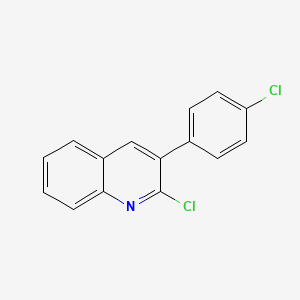
2-Chloro-3-(4-chlorophenyl)quinoline
Overview
Description
“2-Chloro-3-(4-chlorophenyl)quinoline” is a chemical compound with the molecular formula C15H9Cl2N . It has a molecular weight of 274.15 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
2-Chloro-3-(4-chlorophenyl)quinoline is a solid compound with a melting point between 94 - 97 degrees Celsius . It has a molecular weight of 274.15 .
Scientific Research Applications
1. Medicinal Chemistry Quinoline and its derivatives have received considerable attention in drug design because of their broad spectrum of bioactivity . They are used in the development of various drugs due to their substantial efficacies . The methods of application involve various synthetic approaches to harness the derivatives of the bioactive quinolines . The results of in vivo and in vitro screening have highlighted the medicinal potential of quinoline and its functionalized derivatives .
2. Organic Synthesis 2-Chloroquinoline-3-carbaldehyde, a derivative of quinoline, can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation . This reaction occurs in CH3CN, triethylamine, and triphenylphosphine at 80°C under an inert atmosphere . The outcome of this reaction is the formation of 2-(phenylethynyl) quinoline-3-carbaldehydes .
3. Antitumor Activity Quinoline derivatives have shown potential as HSP70 inhibitors, exhibiting good antitumor activity, especially in lapatinib-resistant cancer cells .
4. Synthesis of Pyranochromenones and Pyranopyranones Systems 2-Chloroquinoline-3-carbaldehyde can be used in the synthesis of pyranochromenones and pyranopyranones systems .
5. Antimicrobial Activity Some quinoline derivatives have exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
6. Antiviral Activity Quinoline derivatives have shown considerable biological and pharmacological activities as antiviral agents .
7. Synthesis of Pyridoquinolinones 2-Chloroquinoline-3-carbaldehyde can be used in the synthesis of pyridoquinolinones .
8. Antimalarial Activity Some quinoline derivatives have exhibited potent antimalarial activity .
9. Anti-inflammatory Activity Quinoline derivatives have also been found to have anti-inflammatory properties .
10. Synthesis of Thiazolidinone and Thiazoline Derivatives 2-Chloroquinoline-3-carbaldehyde can react with substituted isothiocyanates and α-halocarbonyl compounds to yield thiazolidinone and thiazoline derivatives .
Safety And Hazards
The safety information available for 2-Chloro-3-(4-chlorophenyl)quinoline indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on 2-Chloro-3-(4-chlorophenyl)quinoline could involve exploring its potential biological activities, given the wide range of activities exhibited by structurally similar compounds . Additionally, green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes could be further explored .
properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVUGRRNPKOWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377377 | |
| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-chlorophenyl)quinoline | |
CAS RN |
85274-81-3 | |
| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



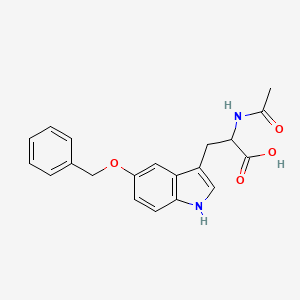
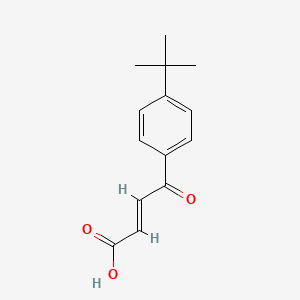
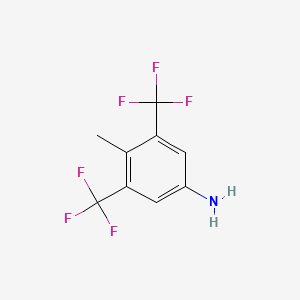
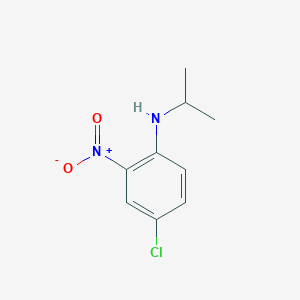
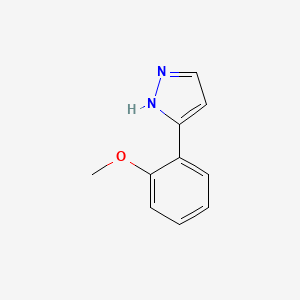


![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
